molecular formula C13H12Cl2O3 B13570102 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid

3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid

Cat. No.: B13570102
M. Wt: 287.13 g/mol
InChI Key: UQXJDWOGSIVMFF-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a bicyclic carboxylic acid derivative featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a methyl group at position 1 and a 3,4-dichlorophenyl moiety at position 2. Its molecular formula is C₁₃H₁₂Cl₂O₃, with a molecular weight of 248.19 g/mol .

Derivatives of this compound, such as its ethyl ester (ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate), are listed in catalogs as building blocks for drug discovery .

Properties

Molecular Formula

C13H12Cl2O3

Molecular Weight

287.13 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

InChI

InChI=1S/C13H12Cl2O3/c1-12-5-13(6-12,11(16)17)10(18-12)7-2-3-8(14)9(15)4-7/h2-4,10H,5-6H2,1H3,(H,16,17)

InChI Key

UQXJDWOGSIVMFF-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Table 1: Comparison of Synthetic Routes

Method Key Advantages Limitations Yield Range
Epoxidation-Cyclization High stereoselectivity Multi-step purification required 45–60%
Diels-Alder Modular dienophile selection High temperatures/pressures needed 30–50%
Functionalization Late-stage diversification Requires pre-functionalized substrates 60–75%

Table 2: Reagent Systems for Cyclization

Acid Catalyst Solvent Temperature (°C) Reaction Time (h)
p-Toluenesulfonic acid Toluene 25 2–4
H₂SO₄ Diethyl ether 0–10 6–8
Methanesulfonic acid Methylene chloride 30 1–2

Critical Analysis

  • Scalability : Epoxidation-cyclization is more amenable to large-scale production due to readily available starting materials.
  • Purity Challenges : Byproducts from incomplete epoxidation or over-oxidation necessitate rigorous chromatography.
  • Green Chemistry : Solvent-free Diels-Alder conditions or biocatalytic routes remain underexplored for this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents and Key Features CAS Number Source
Target Compound : 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid C₁₃H₁₂Cl₂O₃ 248.19 - 3,4-Dichlorophenyl at position 3
- Methyl at position 1
Not explicitly provided Enamine Ltd
4-Phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid C₁₂H₁₂O₃ 204.22 - Phenyl at position 4
- No methyl or halogen substituents
155943264
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid C₇H₁₀O₃ 142.15 - Methyl at position 4
- No aromatic or halogen substituents
2168062-80-2
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride C₈H₁₄ClNO₃ 207.66 - Ethyl ester group
- Amino group at position 4 (protonated as hydrochloride)
104234-94-8
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid C₈H₁₂O₃ 156.18 - Dimethyl at position 3
- No aromatic substituents
2384337-99-7

Physicochemical Properties

  • Lipophilicity: The 3,4-dichlorophenyl group in the target compound increases lipophilicity (clogP ~2.5–3.0 estimated) compared to non-halogenated analogues like 4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (clogP ~1.8) . This enhances membrane permeability but may reduce aqueous solubility.
  • Acidity : The carboxylic acid group (pKa ~2.5–3.0) is common across all analogues, but electron-withdrawing groups (e.g., chlorine) in the target compound slightly increase acidity compared to methyl-substituted derivatives .

Q & A

Q. What are the established synthetic routes for 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid?

The synthesis typically involves multi-step processes, including:

  • Diels-Alder cycloaddition : To construct the bicyclic core, followed by functionalization with dichlorophenyl and methyl groups. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions .
  • Carboxylic acid introduction : Late-stage oxidation or hydrolysis of ester precursors (e.g., ethyl or methyl esters) under acidic/basic conditions. For example, ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be hydrolyzed using NaOH/EtOH .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the structural identity of this compound confirmed experimentally?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., dichlorophenyl aromatic protons at δ 7.2–7.5 ppm, bicyclic methyl group at δ 1.2–1.5 ppm) .
  • X-ray crystallography : Resolves the bicyclo[2.1.1]hexane conformation and confirms stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C13_{13}H13_{13}Cl2_2O3_3) with <2 ppm error .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Poor in water; soluble in polar aprotic solvents (DMSO, DMF) or ethanol. Stability tests show degradation <5% after 24 hours in DMSO at 25°C .
  • pH sensitivity : Carboxylic acid group deprotonates above pH 5, affecting reactivity in aqueous buffers .

Advanced Research Questions

Q. How do substituents (e.g., 3,4-dichlorophenyl) influence biological activity?

  • Structure-activity relationship (SAR) : The dichlorophenyl group enhances lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., monochloro or trifluoromethyl derivatives) show reduced antimicrobial activity, suggesting chlorine atoms are critical for target binding .
  • Electron-withdrawing effects : The dichloro group stabilizes the bicyclic core via resonance, confirmed by computational DFT calculations (B3LYP/6-31G*) .

Q. What strategies optimize enantioselective synthesis of this chiral compound?

  • Chiral catalysts : Use of (R)-BINAP/Pd complexes in asymmetric Diels-Alder reactions achieves enantiomeric excess (ee) >85%. Chiral HPLC (Chiralpak AD-H column) separates enantiomers .
  • Dynamic kinetic resolution : Racemization inhibitors (e.g., TEMPO) improve ee to >90% during ester hydrolysis .

Q. How can computational modeling predict metabolic pathways?

  • In silico tools : SwissADME predicts high CYP3A4-mediated oxidation at the methyl group. MD simulations (AMBER force field) reveal binding affinity to hepatic enzymes, validated via in vitro microsomal assays .

Q. What experimental designs resolve contradictory bioactivity data across studies?

  • Dose-response normalization : Standardize assays (e.g., MIC for antimicrobial studies) using reference strains (e.g., E. coli ATCC 25922). Replicate inconsistencies may arise from impurity batches; use HPLC-MS to verify compound integrity .
  • Control experiments : Include positive controls (e.g., ciprofloxacin) and solvent controls to exclude vehicle effects .

Methodological Tables

Q. Table 1: Comparative Reactivity of Bicyclic Analogs

CompoundReaction Yield (%)Enantiomeric Excess (%)Reference
Ethyl 3-(3,4-DCP)-1-methyl-2-oxa7285 (R)
Methyl 3-(4-Cl-phenyl)-1-methyl-2-oxa6578 (S)

Q. Table 2: Analytical Parameters for Structural Confirmation

TechniqueKey DataConditions
1^1H NMRδ 1.3 (s, 3H, CH3_3)CDCl3_3, 400 MHz
HRMSm/z 303.0245 [M+H]+^+ (calc. 303.0249)ESI+, positive mode

Critical Analysis of Contradictions

  • Synthetic yield discrepancies : Lower yields in (72%) vs. (65%) may stem from iodide vs. bromide leaving groups in nucleophilic substitution steps. Optimization with NaI/acetone improves yields .
  • Bioactivity variability : Differences in MIC values (e.g., 2 µg/mL vs. 8 µg/mL) across studies may reflect assay protocols (broth microdilution vs. agar diffusion). Standardize to CLSI guidelines .

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